Azetidine Ring Strain: 4.3-Fold Higher Than Pyrrolidine, Enabling Unique Ring-Expansion Reactivity Not Accessible to Larger Heterocycles
The azetidine ring strain energy has been experimentally determined to be 25.2 kcal/mol, which is 4.3-fold higher than pyrrolidine (5.8 kcal/mol) and stands in stark contrast to piperidine (~0 kcal/mol) [1]. This dramatic differential means that methyl 2-(azetidin-2-yl)acetate can undergo nucleophilic ring-opening and ring-expansion reactions under conditions where pyrrolidine and piperidine analogs remain inert, providing a unique synthetic entry point to functionalized pyrrolidines, azepanes, and acyclic amines that are not accessible from the corresponding 5- or 6-membered ring esters [1]. The ring strain also imposes a puckered conformation with bond angles deviating 10-20 degrees from planarity, contributing to the scaffold's ability to serve as a conformationally constrained pharmacophore element [1].
| Evidence Dimension | Ring strain energy (kcal/mol) of saturated nitrogen heterocycles |
|---|---|
| Target Compound Data | Azetidine ring: 25.2 kcal/mol |
| Comparator Or Baseline | Pyrrolidine: 5.8 kcal/mol; Piperidine: ~0 kcal/mol; Aziridine: 26.7 kcal/mol |
| Quantified Difference | 4.3-fold higher than pyrrolidine; >25 kcal/mol differential vs. piperidine |
| Conditions | Experimentally determined calorimetric values; literature consensus from multiple references as compiled in the Bott & West (2012) review |
Why This Matters
Procurement of a pyrrolidinyl or piperidinyl ester as a substitute would sacrifice the unique ring-expansion reactivity that enables downstream synthesis of 5-, 6-, and 7-membered heterocyclic products, fundamentally altering achievable chemical space.
- [1] Bott TM, West FG. Preparation and Synthetic Applications of Azetidines. Heterocycles. 2012;84(1):223-264. doi:10.3987/REV-11-SR(P)5 View Source
